molecular formula C6H10N6 B1669673 Cyromazine CAS No. 66215-27-8

Cyromazine

Cat. No. B1669673
CAS RN: 66215-27-8
M. Wt: 166.18 g/mol
InChI Key: LVQDKIWDGQRHTE-UHFFFAOYSA-N
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Description

Cyromazine is a triazine insect growth regulator used as an insecticide and an acarcide . It is a cyclopropyl derivative of melamine and belongs to the family of aminotriazines . It works by affecting the nervous system of the immature larval stages of certain insects .


Synthesis Analysis

Cyromazine can be synthesized by the reaction of melamine and ammonia at room temperature . In a study, the dissipation and residue level of the systemic insecticide cyromazine on cowpea under field and stored conditions were investigated .


Molecular Structure Analysis

The molecular formula of Cyromazine is C6H10N6 . It is a cyclopropyl derivative of melamine . The 3D structure of Cyromazine was generated by ChemBioDraw Ultra 14.0 and optimized by MM2 tool in Chem3D Pro .


Chemical Reactions Analysis

A bacterium, Acinetobacter sp. ZX01, was found to degrade Cyromazine and utilize it as the sole carbon source for its growth . This process hydrolyzes Cyromazine to melamine .


Physical And Chemical Properties Analysis

Cyromazine is highly soluble in water and considered relatively volatile . Its persistence in soil and water systems is highly dependent on local conditions . It is a white crystalline powder .

Scientific Research Applications

Insect Growth Regulation and Resistance Mechanisms

Cyromazine effectively controls dipteran insects by inhibiting their growth. Research on cyromazine-resistant mutants in species like Drosophila melanogaster and Lucilia cuprina has provided insights into cross-resistance mechanisms, revealing that mutants resistant to cyromazine also exhibit resistance to dicyclanil, another insect growth regulator with a similar chemical structure. These findings suggest a novel mode of action for cyromazine, potentially involving interference with the hormone system, sclerotization of the cuticle, or nucleic acid metabolism (Lorin Magoc et al., 2005); (Z. Chen et al., 2006).

Environmental Fate and Sorption

The environmental fate of cyromazine is crucial for assessing its ecological impact. Studies on the sorption of cyromazine onto humic acid under varying conditions have shown that the sorption mechanism is primarily influenced by cation exchange interactions, which are affected by solution chemistry, including pH and ionic strength. This research is vital for understanding how cyromazine behaves in the environment and its potential mobility and bioavailability (Ling Zhao, Zhi-rong Lin, Yuan-hua Dong, 2014).

Reproductive Effects on Insects

Cyromazine's impact on insect reproduction provides another area of significant interest. Studies have demonstrated that cyromazine inhibits the reproduction and larval development of insects like the Australian sheep blow fly and the dog flea, highlighting its potential for controlling pest populations in agriculture and veterinary applications. These effects are observed even at low concentrations, emphasizing cyromazine's effectiveness as an insect growth regulator (T. Friedel, 1986; D. O'brien, G. Fahey, 1991); (T. Friedel, P. McDonell, 1985).

Molecular and Genetic Studies

Molecular and genetic research on cyromazine has uncovered its potential mechanisms of action at the genetic level. For instance, studies on Drosophila melanogaster have shown that cyromazine affects the ecdysone signaling pathway, which plays a critical role in insect development and reproduction. These findings provide a deeper understanding of how cyromazine influences insect physiology and opens avenues for developing targeted insect control strategies (M. Khalid et al., 2022).

Detection and Analysis Techniques

Advancements in detection and analysis techniques for cyromazine residues in agricultural products are crucial for ensuring food safety. Research into electrochemical sensors and other analytical methods has facilitated the rapid and accurate detection of cyromazine, supporting efforts to monitor and regulate its use in food production (Sihua Peng et al., 2022).

Safety And Hazards

Cyromazine may cause skin irritation, serious eye irritation, and respiratory irritation . It has a low mammalian toxicity but may cause adverse effects on reproduction and development if ingested and is also a skin irritant .

Future Directions

There is ongoing research into the development of methods for the rapid detection of Cyromazine residues in edible agricultural products . Another study suggests that the natural enemy Chrysoperla carnea has tremendous potential for resistance development under selection pressure of Cyromazine .

properties

IUPAC Name

2-N-cyclopropyl-1,3,5-triazine-2,4,6-triamine
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InChI

InChI=1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12)
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InChI Key

LVQDKIWDGQRHTE-UHFFFAOYSA-N
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Canonical SMILES

C1CC1NC2=NC(=NC(=N2)N)N
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Molecular Formula

C6H10N6
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DSSTOX Substance ID

DTXSID6023999
Record name Cyromazine
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Molecular Weight

166.18 g/mol
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Physical Description

Colorless or white solid; [HSDB], Solid
Record name Cyromazine
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Solubility

All in g/kg, 20 °C: In methanol 22, isopropanol, 2.5, acetone, 1.7, n-octanol 1.2, dichloromethane 0.25, toluene, 0.015, hexane 0.0002, In water, 1.30X10+4 mg/L at 25 °C, pH 7.1, In water, 1.1% at 20 °C (pH 7.5); methanol 1.7%, 1.30E+04 mg/L @ 25 °C (exp)
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Density

1.35 g/cu cm (20 °C)
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Vapor Pressure

3.36X10-9 mm Hg at 25 °C
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Mechanism of Action

Insect growth regulator with contact action, which interferes with moulting and pupation. When used on plants, action is systemic., Cyromazine is an effective insecticide used to control dipteran insects. Its precise mode of action is yet to be determined, although it has been suggested that it interferes with the hormone system, sclerotization of the cuticle, or nucleic acid metabolism. To understand the way in which cyromazine acts, /the authors/ positionally cloned a cyromazine resistance gene from Drosophila melanogaster. Six cyromazine resistance alleles had previously been generated by ethyl methanasulfonate treatment. Two of these failed to complement each other and here /the authors/ identify them as having independent non-sense mutations in CG32743, which is an ortholog of Smg1 of worms and mammals and encodes a phosphatidylinositol kinase-like kinase (PIKK). RNAi experiments confirm that cyromazine resistance can be achieved by knocking down CG32743. These are the first cyromazine resistant mutations identified at the nucleotide level. In mammals Smg1 phosphorylates P53 in response to DNA damage. This finding supports the hypothesis that cyromazine interferes with nucleic acid metabolism.
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Product Name

Cyromazine

Color/Form

Colorless crystals, White crystalline solid

CAS RN

66215-27-8
Record name Cyromazine
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Record name N-cyclopropyl-1,3,5-triazine-2,4,6-triamine
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Melting Point

224.9 °C, 219 - 222 °C
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Synthesis routes and methods I

Procedure details

A mixture of 100 g of 2-cyclopropylamino-4-chloro-6-amino-s-triazine, 51 g of anhydrous ammonia and 500 ml of dioxane is heated for 24 hours in an autoclave at 140° C. After cooling to room temperature the solvent is removed by water jet vacuum distillation. 300 ml of water are added to the residue. After stirring, the residue product is filtered off and recrystallised from boiling ethanol. 50 g of 2-cyclopropylamino-4,6-diamino-s-triazine are obtained. Melting point: 219°-222° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 100 g of 2-cyclopropylamino-4-amino-6-chloro-s-triazine, 51 g of ammonia and 500 ml of dioxan is heated at 140° C. in an autoclave for 24 hours. After cooling, the dioxan is removed by filtering with suction in vacuo and the crystalline residue is washed with water and dried. The crude product is recrystallised from methanol; melting point 219°-222° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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